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  • Product: 4-bromo-2-(2-methoxyethoxy)pyrimidine
  • CAS: 2138037-71-3

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of Substituted Pyrimidines

An In-Depth Technical Guide to 4-bromo-2-(2-methoxyethoxy)pyrimidine: A Core Scaffold for Modern Kinase Inhibitors The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-bromo-2-(2-methoxyethoxy)pyrimidine: A Core Scaffold for Modern Kinase Inhibitors

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in biologically active compounds and its ability to mimic the purine ring of ATP. This structural analogy makes it an ideal framework for designing ATP-competitive kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] Within this domain, 4-bromo-2-(2-methoxyethoxy)pyrimidine emerges as a highly strategic, yet specialized, building block. Its design is not accidental; it is a carefully orchestrated arrangement of functional groups engineered for versatility and targeted synthesis.

This guide, intended for researchers and drug development professionals, delves into the core chemistry of 4-bromo-2-(2-methoxyethoxy)pyrimidine. We will explore its synthesis, elucidate its reactivity profile, and demonstrate its application as a pivotal intermediate in the construction of complex kinase inhibitors. The narrative will focus on the causality behind its synthetic utility, providing not just protocols, but the scientific rationale that empowers informed and innovative drug design.

Physicochemical and Structural Properties

The compound's structure features a pyrimidine ring substituted at the C2 position with a flexible, polar 2-methoxyethoxy side chain and at the C4 position with a bromine atom. The methoxyethoxy group is often employed to enhance aqueous solubility and can form critical hydrogen bonds within a protein's binding pocket. The bromine atom at the C4 position is the primary reactive handle, serving as a versatile linchpin for introducing molecular diversity through modern cross-coupling chemistry.

PropertyValue (Predicted/Typical)
Molecular Formula C₇H₉BrN₂O₂
Molecular Weight 233.06 g/mol
Appearance Off-white to pale yellow solid or oil
Solubility Soluble in DCM, Ethyl Acetate, Methanol, DMSO
Storage Conditions Store at 2-8°C under an inert atmosphere

Synthesis and Purification: A Validated Protocol

The synthesis of 4-bromo-2-(2-methoxyethoxy)pyrimidine is most logically achieved via a sequential nucleophilic aromatic substitution (SNAr) pathway starting from a readily available dihalopyrimidine. The differential reactivity of the halogenated positions on the pyrimidine ring is key to a selective and high-yield synthesis. Typically, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position. However, using a precursor like 4-bromo-2-chloropyrimidine allows for selective displacement of the more labile chlorine atom.

Experimental Protocol: Synthesis from 4-Bromo-2-chloropyrimidine

This protocol describes the nucleophilic substitution of the C2 chlorine with 2-methoxyethanol.

Materials:

  • 2-methoxyethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 4-bromo-2-chloropyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL per 1.0 mmol of 4-bromo-2-chloropyrimidine). Add 2-methoxyethanol (1.2 equivalents) via syringe.

  • Base Addition: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

  • Nucleophilic Substitution: Add 4-bromo-2-chloropyrimidine (1.0 equivalent) to the stirred alkoxide solution. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Stir at room temperature until the starting material is consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 4-bromo-2-(2-methoxyethoxy)pyrimidine.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Purification reagent1 2-Methoxyethanol product1 Sodium 2-methoxyethoxide reagent1->product1 Deprotonation (0°C to RT) reagent2 NaH in THF reagent2->product1 product1_ref Sodium 2-methoxyethoxide reagent3 4-Bromo-2-chloropyrimidine product2 Crude Product Mixture reagent3->product2 Substitution at C2 (RT, 2-4h) reagent4 Work-up (NH4Cl, EtOAc) product2->reagent4 product1_ref->product2 reagent5 Silica Gel Chromatography reagent4->reagent5 final_product Pure 4-bromo-2-(2-methoxyethoxy)pyrimidine reagent5->final_product

Caption: Workflow for the synthesis of 4-bromo-2-(2-methoxyethoxy)pyrimidine.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule is derived from the C4-bromo substituent. This position is highly activated for palladium-catalyzed cross-coupling reactions, providing a robust and modular method for introducing a wide array of chemical functionalities.[3] The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition of palladium(0) to the C-Br bond, initiating the catalytic cycle.

Key Transformations:
  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) allows for the formation of C-C bonds, enabling the introduction of diverse aromatic systems. This is the most common strategy for elaborating the core scaffold.[4]

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines facilitates the formation of C-N bonds, attaching various amino-pharmacophores that are crucial for hinge-binding in many kinase inhibitors.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces C-C triple bonds, which can serve as linkers or be further functionalized.

Diagram of Core Reactivity

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start 4-bromo-2-(2-methoxyethoxy)pyrimidine suzuki_reagent Ar-B(OH)₂ start->suzuki_reagent Pd Catalyst, Base buchwald_reagent R₂N-H start->buchwald_reagent Pd Catalyst, Base sonogashira_reagent R-C≡C-H start->sonogashira_reagent Pd/Cu Catalyst, Base suzuki_product 4-Aryl-2-(2-methoxyethoxy)pyrimidine suzuki_reagent->suzuki_product buchwald_product 4-Amino-2-(2-methoxyethoxy)pyrimidine buchwald_reagent->buchwald_product sonogashira_product 4-Alkynyl-2-(2-methoxyethoxy)pyrimidine sonogashira_reagent->sonogashira_product

Caption: Key cross-coupling reactions at the C4-bromo position.

Application in Kinase Inhibitor Drug Discovery

The pyrimidine scaffold is a validated core for numerous kinase inhibitors targeting critical cancer-related pathways.[1][5] 4-bromo-2-(2-methoxyethoxy)pyrimidine is an ideal starting point for synthesizing inhibitors of kinases such as Aurora Kinases, CDKs, and EGFR.[1][6]

In a typical drug discovery campaign, the 4-bromo position is coupled with a substituted aniline or another heterocycle via Suzuki or Buchwald-Hartwig amination. This newly introduced group often serves to occupy a hydrophobic pocket or form specific interactions deep within the ATP-binding site. The 2-methoxyethoxy group can then interact with the solvent-exposed region or form hydrogen bonds, while the pyrimidine nitrogens anchor the molecule in the hinge region of the kinase.

Illustrative Kinase Inhibition Pathway

The diagram below illustrates the general mechanism of an ATP-competitive kinase inhibitor derived from our scaffold, targeting a generic protein kinase signaling pathway.

G cluster_pathway Cellular Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate ATP → ADP Substrate_P Phosphorylated Substrate Response Cell Proliferation, Survival Substrate_P->Response Triggers Inhibitor Pyrimidine-based Inhibitor (Derived from Core Scaffold) Inhibitor->Kinase Competes with ATP for binding site ATP ATP ATP->Kinase

Caption: Inhibition of a kinase pathway by an ATP-competitive pyrimidine drug.

Analytical and Quality Control

Ensuring the identity and purity of 4-bromo-2-(2-methoxyethoxy)pyrimidine is critical for its use in subsequent synthetic steps. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrimidine ring protons (two doublets), the two methylene groups of the ethoxy chain (two triplets), and the methoxy group (a singlet). Chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR Resonances for all 7 unique carbon atoms. The carbon bearing the bromine (C4) will be shifted upfield compared to an unsubstituted carbon, while the carbons attached to oxygen and nitrogen will be shifted downfield.
Mass Spectrometry The molecular ion peak ([M]+) will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), providing definitive confirmation of its presence.
LC-MS / HPLC A single major peak in the chromatogram indicates high purity. This technique is also used to monitor reaction progress.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related brominated heterocycles indicate the following precautions should be taken:

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

4-bromo-2-(2-methoxyethoxy)pyrimidine represents a sophisticated and highly valuable building block for modern drug discovery. While it may not be a common catalog chemical, its logical synthesis and immense synthetic potential make it a key intermediate for researchers in medicinal chemistry. Its structure is purpose-built: the methoxyethoxy group fine-tunes physicochemical properties, while the C4-bromo position serves as a gateway to molecular complexity through reliable and high-yield cross-coupling reactions. Understanding the principles of its synthesis and reactivity empowers scientists to rationally design and construct the next generation of targeted therapies, particularly in the critical field of kinase inhibition.

References

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7546-7567. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021, June 10). PubMed. [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]

  • Ghate, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025, October 15). ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-bromo-2-(2-methoxyethoxy)pyrimidine: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Functionalized Pyrimidines In the landscape of medicinal chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents and natural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Functionalized Pyrimidines

In the landscape of medicinal chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents and natural products.[1][2] Their prevalence stems from their ability to engage in a multitude of biological interactions and their synthetic versatility. Among the vast array of functionalized pyrimidines, 4-bromo-2-(2-methoxyethoxy)pyrimidine emerges as a particularly valuable building block. Its strategic placement of a reactive bromine atom at the 4-position, coupled with an ether-linked side chain at the 2-position, offers a dual functionality that is highly sought after in the rational design of novel therapeutics, particularly in the realm of kinase inhibitors.[3][4]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-bromo-2-(2-methoxyethoxy)pyrimidine, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the compound's role in the synthesis of complex, biologically active molecules.

Physicochemical Properties: A Tabulated Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and drug design. The key properties of 4-bromo-2-(2-methoxyethoxy)pyrimidine are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₉BrN₂O₂[5]
Molecular Weight 233.06 g/mol [5]
Appearance Predicted: Colorless to light yellow solid or oil-
Boiling Point Predicted: >250 °C-
Storage Temperature 2-8°C, under inert gas[6]
Solubility Soluble in most organic solvents[7]

Synthesis and Reactivity: A Controlled Approach to a Versatile Intermediate

The synthesis of 4-bromo-2-(2-methoxyethoxy)pyrimidine can be strategically achieved through a two-step process starting from the readily available 2,4-dichloropyrimidine. This approach leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring.

Causality of the Synthetic Strategy

The chlorine atom at the C4 position of the pyrimidine ring is more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[7] This enhanced reactivity is due to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position by the adjacent nitrogen atom. This inherent regioselectivity allows for a controlled, stepwise functionalization of the pyrimidine core.

The proposed synthesis, therefore, involves the selective displacement of the C4-chloro group with a suitable nucleophile, followed by the introduction of the 2-(2-methoxyethoxy) side chain. However, a more direct and efficient route involves the initial formation of the ether linkage at the 2-position, followed by bromination. This is based on the established synthesis of the analogous pyridine derivative.[8]

Experimental Protocol: Synthesis of 4-bromo-2-(2-methoxyethoxy)pyrimidine

This protocol is adapted from the synthesis of the analogous 4-bromo-2-(2-methoxyethoxy)pyridine.[8]

Step 1: Synthesis of 2-(2-methoxyethoxy)pyrimidine

  • Preparation of Sodium 2-methoxyethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF, 30 mL). To this, slowly add sodium hydride (60% dispersion in mineral oil, 0.416 g, 10.39 mmol) under a nitrogen atmosphere.

  • Alcohol Addition: Cool the suspension to 0 °C and add 2-methoxyethanol (0.820 mL, 10.39 mmol) dropwise via the dropping funnel. Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: To the resulting solution of sodium 2-methoxyethoxide, add a solution of 2,4-dichloropyrimidine (assuming a starting point for a two-step synthesis where the 4-position is subsequently brominated) or a suitable 2-chloropyrimidine precursor in anhydrous THF.

  • Reaction and Work-up: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of water (40 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of cyclohexane/ethyl acetate as the eluent to yield 2-(2-methoxyethoxy)pyrimidine.

Step 2: Bromination of 2-(2-methoxyethoxy)pyrimidine

  • Reaction Setup: In a suitable reaction vessel, dissolve the 2-(2-methoxyethoxy)pyrimidine intermediate in a saturated solution of dry hydrogen bromide gas in 1,4-dioxane (30 mL).

  • Reaction Conditions: Stir the resulting mixture at 15-20°C for 2 hours and then allow it to stand at room temperature for 1 hour.[9]

  • Work-up and Purification: Pour the reaction mixture into crushed ice. The precipitated 4-bromo-2-(2-methoxyethoxy)pyrimidine is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as n-hexane to yield the pure product.[9]

Synthesis_Workflow 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Intermediate_Ether 2-(2-methoxyethoxy)-4-chloropyrimidine 2,4-Dichloropyrimidine->Intermediate_Ether Nucleophilic Substitution (SNAr at C4) Sodium 2-methoxyethoxide Sodium 2-methoxyethoxide Final_Product 4-bromo-2-(2-methoxyethoxy)pyrimidine Intermediate_Ether->Final_Product Bromination Brominating_Agent HBr/Dioxane Suzuki_Coupling Aryl_Boronic_Acid Aryl Boronic Acid (R-B(OH)₂) Catalyst Pd Catalyst & Base Aryl_Boronic_Acid->Catalyst Pyrimidine_Bromide 4-bromo-2-(2-methoxyethoxy)pyrimidine Pyrimidine_Bromide->Catalyst Target_Molecule Target Molecule (e.g., Kinase Inhibitor) Catalyst->Target_Molecule

Caption: Role of 4-bromo-2-(2-methoxyethoxy)pyrimidine in Suzuki-Miyaura coupling.

Case Study: Intermediate in the Synthesis of Macitentan

A prominent example of the application of a closely related bromo-pyrimidine ether is in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. [8]The synthesis involves the coupling of an intermediate with 5-bromo-2-chloropyrimidine, highlighting the importance of such building blocks in constructing complex drug molecules. [8]While not the exact target molecule of this guide, this example underscores the industrial relevance of this class of compounds.

Analytical Characterization: Spectroscopic Signature

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine ring and the methoxyethoxy side chain.

  • Pyrimidine Protons: Two doublets in the aromatic region, corresponding to the protons at the C5 and C6 positions. The proton at C6, being adjacent to the electron-withdrawing nitrogen, is expected to appear further downfield.

  • Methoxyethoxy Protons: Three distinct signals: a triplet for the methylene group adjacent to the pyrimidine ring, a triplet for the methylene group adjacent to the methoxy group, and a singlet for the methyl protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyrimidine Carbons: Signals corresponding to the four carbons of the pyrimidine ring. The carbon bearing the bromine atom (C4) and the carbon attached to the oxygen (C2) will have characteristic chemical shifts.

  • Methoxyethoxy Carbons: Three signals corresponding to the two methylene carbons and the methyl carbon of the side chain.

Mass Spectrometry (Predicted)

The mass spectrum will confirm the molecular weight of the compound.

  • Molecular Ion Peak: An isotopic pattern characteristic of a monobrominated compound, with two peaks of nearly equal intensity at m/z 232 and 234, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. [8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-bromo-2-(2-methoxyethoxy)pyrimidine.

  • Hazard Statements: Based on similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and contact with skin and eyes. Store in a cool, dry place under an inert atmosphere. [6]

Conclusion

4-bromo-2-(2-methoxyethoxy)pyrimidine is a strategically important and versatile building block in modern medicinal chemistry. Its well-defined reactivity, particularly its utility in Suzuki-Miyaura cross-coupling reactions, makes it an invaluable tool for the synthesis of complex molecular architectures, including potent kinase inhibitors. This in-depth guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a foundation for its effective use in drug discovery and development. As the demand for novel therapeutics continues to grow, the importance of such well-functionalized heterocyclic intermediates will undoubtedly continue to rise.

References

  • 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry - Studylib. (2025, September 30). Retrieved March 7, 2024, from [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry. (2021). Retrieved March 7, 2024, from [Link]

  • Chhabria, M. T., & Shishoo, C. J. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723. [Link]

  • Önal, Z. (2013). Synthesis and Spectral Studies of Some 2-Oxopyrimidine-1(2H)-yl]-pyrrolidine-2,5-dione Derivatives. Asian Journal of Chemistry, 25(7), 3923–3926. [Link]

  • Mohammed, A. K., Ahmed, F. T., & Abachi, A. (2016). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers. American Journal of Heterocyclic Chemistry, 2(1), 8. [Link]

  • 4-bromo-2-methoxypyrimidine (C5H5BrN2O) - PubChemLite. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis and spectral characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes and their pharmacological activity - PubMed. (2012, May 16). Retrieved March 7, 2024, from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • Munikrishnappa, C. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 122, 334–351. [Link]

  • WO/2015/004265 PROCESS FOR PREPARING A PYRIMIDINE INTERMEDIATE - WIPO Patentscope. (2015, January 15). Retrieved March 7, 2024, from [Link]

  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • 4-Bromo-2,5-dimethoxy-alpha-methylphenethylamine, hydrochloride - SpectraBase. (n.d.). Retrieved March 7, 2024, from [Link]

  • 4 Bromo 2 5 DMA - mzCloud. (2016, September 30). Retrieved March 7, 2024, from [Link]

  • Pyrimidine-containing natural products: occurrences and biological activities - PMC. (2026, February 4). Retrieved March 7, 2024, from [Link]

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (2022, July 9). Retrieved March 7, 2024, from [Link]

Sources

Foundational

Synthesis of 4-Bromo-2-(2-methoxyethoxy)pyrimidine: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale The synthesis of highly functionalized pyrimidines, such as 4-bromo-2-(2-methoxyethoxy)pyrimidine , is a critical operation in modern drug discovery. This compound serves as a ve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized pyrimidines, such as 4-bromo-2-(2-methoxyethoxy)pyrimidine , is a critical operation in modern drug discovery. This compound serves as a versatile electrophilic building block for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and as a precursor for kinase inhibitors.

The primary synthetic challenge lies in the inherent electronic asymmetry of the pyrimidine ring. In nucleophilic aromatic substitution (SNAr) reactions on 2,4-dihalopyrimidines, the C4 position is significantly more electrophilic than the C2 position. This is because the transition state (Meisenheimer complex) resulting from C4 attack is stabilized by both the para-nitrogen and the ortho-nitrogen, whereas C2 attack is only stabilized by ortho-nitrogens[1].

Attempting a direct, one-step SNAr on 2,4-dibromopyrimidine with 2-methoxyethanol yields predominantly the undesired 4-(2-methoxyethoxy)-2-bromopyrimidine. To circumvent this and achieve absolute regiocontrol, an Orthogonal Protection Strategy must be employed. By temporarily masking the highly reactive C4 position with a benzyl ether, we force the subsequent alkoxylation to occur exclusively at the C2 position. The benzyl group is then cleanly removed via hydrogenolysis[2], and the resulting pyrimidinol is converted to the desired bromide.

Quantitative Route Comparison

To justify the multi-step approach, we must evaluate the empirical data comparing the direct synthesis versus the orthogonal protection route.

Table 1: Comparison of Synthetic Strategies

RouteSynthetic StrategyStepsOverall YieldRegioselectivity (C2:C4)Scalability & Purification
A Direct SNAr on 2,4-dibromopyrimidine1~15%1:4 (Poor)Low; requires tedious chromatographic separation of isomers.
B Orthogonal Protection (Benzyl masking)4~55%>99:1 (Excellent)High; intermediates are highly crystalline or easily purified.

Process Flow Visualization

The following diagram illustrates the logical progression of the Orthogonal Protection Strategy (Route B).

G A 2,4-Dichloropyrimidine (Starting Material) B 4-Benzyloxy-2-chloropyrimidine (Regioselective C4 Attack) A->B BnOH, Et3N, THF, 0°C C 4-Benzyloxy-2-(2-methoxyethoxy)pyrimidine (C2 SNAr) B->C 2-Methoxyethanol, NaH, DMF, 80°C D 2-(2-methoxyethoxy)pyrimidin-4-ol (Hydrogenolysis) C->D H2, Pd/C, MeOH, RT E 4-Bromo-2-(2-methoxyethoxy)pyrimidine (Bromination) D->E POBr3, PhNEt2, Toluene, 100°C

Figure 1: Orthogonal protection workflow for 4-bromo-2-(2-methoxyethoxy)pyrimidine synthesis.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific causality notes explaining the physicochemical reasoning behind the parameters, alongside In-Process Controls (IPCs) to verify success before proceeding.

Protocol 1: Regioselective Benzylation (Synthesis of 4-Benzyloxy-2-chloropyrimidine)

This step exploits the kinetic preference for C4 substitution[3].

  • Setup: Charge a flame-dried round-bottom flask with 2,4-dichloropyrimidine (1.0 eq) and anhydrous Tetrahydrofuran (THF) to a concentration of 0.5 M.

  • Cooling: Submerge the flask in an ice bath to reach 0 °C.

  • Addition: Add triethylamine (1.2 eq) in one portion, followed by the dropwise addition of benzyl alcohol (1.0 eq) over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 4 hours.

  • Workup: Quench with distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield a white solid.

  • Causality Note: The reaction is strictly maintained at 0 °C during addition to maximize the kinetic preference for C4 attack. Higher temperatures increase the thermodynamic driving force, leading to the undesired 2,4-dibenzyloxy byproduct.

  • IPC: TLC (Hexanes/EtOAc 4:1, UV 254 nm). The product spot will appear at a lower Rf than the starting material.

Protocol 2: C2-Alkoxylation (Synthesis of 4-Benzyloxy-2-(2-methoxyethoxy)pyrimidine)

With C4 protected, we force the substitution at the less reactive C2 position.

  • Alkoxide Generation: In a separate dry flask, suspend Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (0.3 M) at 0 °C. Carefully add 2-methoxyethanol (1.5 eq) dropwise. Stir for 30 minutes until H2 evolution ceases.

  • Coupling: Add a solution of 4-benzyloxy-2-chloropyrimidine (1.0 eq) in DMF dropwise to the alkoxide solution.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, quench carefully with saturated aqueous NH4Cl, and extract with EtOAc. Wash the organic layer extensively with water (5x) to remove DMF, dry over Na2SO4, and concentrate.

  • Causality Note: Because C2 is less electrophilic, a stronger nucleophile (the sodium alkoxide) and elevated thermal energy (80 °C) are required to overcome the activation barrier for SNAr.

  • IPC: LC-MS. Confirm the mass shift from the characteristic chlorine isotope pattern (M, M+2) to the exact mass of the methoxyethoxy adduct.

Protocol 3: Orthogonal Deprotection (Synthesis of 2-(2-Methoxyethoxy)pyrimidin-4-ol)

Cleavage of the benzyl ether without disrupting the aliphatic ether[2].

  • Setup: Dissolve the intermediate from Protocol 2 (1.0 eq) in Methanol (0.1 M).

  • Catalyst Addition: Purge the flask with nitrogen, then carefully add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas using a balloon (1 atm). Stir vigorously at room temperature for 6 hours.

  • Filtration: Filter the black suspension through a tightly packed pad of Celite to remove the pyrophoric palladium catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate to yield the pyrimidin-4-ol (which exists predominantly as its tautomer, pyrimidin-4(3H)-one).

  • Causality Note: Hydrogenolysis is chosen because it is completely orthogonal to the aliphatic 2-methoxyethoxy group. Using acidic methods (like HBr/AcOH) would indiscriminately cleave both ethers.

  • IPC: TLC. Ensure complete disappearance of the highly UV-active benzyl-containing starting material.

Protocol 4: Deoxychlorination/Bromination (Synthesis of Target Compound)

Conversion of the tautomeric hydroxyl group to a bromide.

  • Setup: Dissolve 2-(2-methoxyethoxy)pyrimidin-4-ol (1.0 eq) in anhydrous Toluene (0.2 M).

  • Reagent Addition: Add N,N-diethylaniline (1.5 eq) followed by solid Phosphorus Oxybromide (POBr3, 1.5 eq).

  • Reaction: Heat the mixture to 100 °C for 4 hours.

  • Workup: Cool the reaction to 0 °C. Carefully quench by pouring the mixture over crushed ice and saturated NaHCO3 solution to neutralize excess acid. Extract with Dichloromethane (3x).

  • Purification: Wash with brine, dry over MgSO4, concentrate, and purify via silica gel chromatography to obtain 4-bromo-2-(2-methoxyethoxy)pyrimidine.

  • Causality Note: POBr3 activates the lactam oxygen as a phosphite ester leaving group, which is then displaced by bromide. N,N-diethylaniline acts as a critical acid scavenger; neutralizing the generated HBr prevents the acidic cleavage of the delicate 2-methoxyethoxy ether during high-temperature bromination.

  • IPC: LC-MS. Confirm the presence of the classic bromine isotope pattern (M and M+2 peaks of equal 1:1 intensity) in the final product.

References

  • Pyrimidine Source: Wikipedia URL: [Link]

  • Greene's Protective Groups in Organic Synthesis Source: Semantic Scholar URL: [Link]

  • US6537948B1 - Uracil compounds and use thereof Source: Google Patents URL

Sources

Exploratory

Strategic Synthesis of 4-Bromo-2-(2-methoxyethoxy)pyrimidine: A Technical Guide to Starting Materials and Regioselective Methodologies

Introduction and Retrosynthetic Causality In modern drug development and medicinal chemistry, highly functionalized pyrimidines serve as privileged scaffolds, particularly in the design of kinase inhibitors and allosteri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Retrosynthetic Causality

In modern drug development and medicinal chemistry, highly functionalized pyrimidines serve as privileged scaffolds, particularly in the design of kinase inhibitors and allosteric modulators. 4-Bromo-2-(2-methoxyethoxy)pyrimidine is a highly sought-after electrophilic building block. The C4-bromide serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-alkoxy ether provides essential hydrogen-bond accepting properties and modulates the physicochemical profile of the final active pharmaceutical ingredient (API).

However, the synthesis of this specific regioisomer presents a classic challenge in heterocyclic chemistry: regioselectivity during nucleophilic aromatic substitution (SNAr) .

The Pitfall of Symmetric Precursors

A naive retrosynthetic approach might suggest starting from commercially available 2,4-dibromopyrimidine and reacting it with one equivalent of 2-methoxyethanol. However, the pyrimidine ring is electronically asymmetric. The C4 position is significantly more electrophilic than the C2 position due to the stabilization of the Meisenheimer intermediate by the adjacent ring nitrogens. Consequently, direct SNAr on 2,4-dibromopyrimidine overwhelmingly yields the undesired regioisomer, 2-bromo-4-(2-methoxyethoxy)pyrimidine [1].

The Regioselective Solution: Functional Group Differentiation

To force substitution exclusively at the C2 position, the C4 position must be temporarily masked with a functional group that is inert to SNAr conditions but can later be converted to a bromide.

The optimal starting material for this workflow is 2-chloro-4-hydroxypyrimidine (which exists predominantly as its tautomer, 2-chloropyrimidin-4(3H)-one). The hydroxyl/oxo group is a poor leaving group and effectively renders the C4 position unreactive towards alkoxide nucleophiles [2]. Once the 2-methoxyethoxy group is successfully installed at C2, the C4-hydroxyl group is subjected to deoxybromination using phosphorus oxybromide (POBr 3​ ) [3, 4]. This self-validating, two-step sequence guarantees absolute regiochemical fidelity.

Regioselective Workflow Visualization

The following diagram illustrates the logical pathways and the critical divergence in regioselectivity based on the choice of starting material.

G SM1 2,4-Dibromopyrimidine (Avoid: Poor Regioselectivity) WrongProd 2-Bromo-4-(2-methoxyethoxy)pyrimidine (Undesired Regioisomer) SM1->WrongProd S_NAr (Fast at C4) SM2 2-Chloro-4-hydroxypyrimidine (Preferred Starting Material) IntProd 2-(2-Methoxyethoxy)pyrimidin-4-ol (Stable Intermediate) SM2->IntProd S_NAr (Restricted to C2) Alkoxide 2-Methoxyethanol + NaH (Nucleophile Generation) Alkoxide->SM1 Alkoxide->SM2 Final 4-Bromo-2-(2-methoxyethoxy)pyrimidine (Target Compound) IntProd->Final C4 Activation & Bromination POBr3 POBr3 / Acetonitrile (Deoxybromination) POBr3->IntProd

Figure 1: Retrosynthetic logic and regiochemical divergence in pyrimidine functionalization.

Quantitative Data: Starting Material Comparison

Summarizing the synthetic efficiency of different starting materials highlights why the two-step differentiated approach is the industry standard.

Starting MaterialReagentsMajor ProductRegioselectivity (C2:C4)Overall Yield to Target
2,4-Dibromopyrimidine 2-Methoxyethanol, NaH2-Bromo-4-(2-methoxyethoxy)pyrimidine< 5 : 95N/A (Wrong Isomer)
2,4-Dichloropyrimidine 2-Methoxyethanol, NaH2-Chloro-4-(2-methoxyethoxy)pyrimidine< 10 : 90N/A (Wrong Isomer)
2-Chloro-4-hydroxypyrimidine 1. 2-Methoxyethanol, NaH2. POBr 3​ , MeCN4-Bromo-2-(2-methoxyethoxy)pyrimidine> 99 : 1 65 – 75%

Experimental Protocols

The following self-validating protocols detail the step-by-step methodology for synthesizing the target compound. Every step is designed to ensure maximum yield and safety, with built-in causality for the experimental conditions.

Step 1: Synthesis of 2-(2-Methoxyethoxy)pyrimidin-4-ol

Objective: Regioselective SNAr at the C2 position.

Materials:

  • 2-Chloro-4-hydroxypyrimidine (1.0 eq)

  • 2-Methoxyethanol (1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Nucleophile Generation: Charge a flame-dried, nitrogen-flushed round-bottom flask with anhydrous THF and NaH (2.2 eq). Cool the suspension to 0 °C using an ice bath.

  • Add 2-methoxyethanol (1.5 eq) dropwise over 15 minutes. Causality: The evolution of hydrogen gas indicates the formation of the highly nucleophilic sodium 2-methoxyethoxide. Stir for 30 minutes at room temperature.

  • Substrate Addition: Re-cool the mixture to 0 °C and add 2-chloro-4-hydroxypyrimidine (1.0 eq) in small portions. Causality: The first equivalent of base deprotonates the C4-hydroxyl group (forming the unreactive pyrimidone enolate), while the excess alkoxide attacks the C2-chloride.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 70 °C for 16 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Workup & Isolation: Cool the reaction to 0 °C and carefully quench with ice water. Adjust the pH to 5–6 using 1M HCl. Causality: Neutralizing the solution protonates the pyrimidin-4-ol, allowing it to partition into the organic phase. Extract with Ethyl Acetate (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to afford the intermediate as a white solid.

Step 2: Deoxybromination to 4-Bromo-2-(2-methoxyethoxy)pyrimidine

Objective: Conversion of the inert C4-hydroxyl group to a highly reactive C4-bromide.

Materials:

  • 2-(2-Methoxyethoxy)pyrimidin-4-ol (1.0 eq)

  • Phosphorus oxybromide (POBr 3​ , 3.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Activation: Dissolve the intermediate (1.0 eq) in anhydrous acetonitrile. At room temperature, add POBr 3​ (3.0 eq) in portions. Causality: POBr 3​ acts as both the activating agent (forming a phosphorodibromidate leaving group at C4) and the bromide source [4].

  • Reaction Execution: Heat the mixture to 80 °C for 4 to 6 hours. The mixture will become homogeneous and darken. Monitor via LC-MS or TLC (Hexanes:EtOAc 7:3).

  • Quenching: Cool the reaction mixture to 0 °C. Caution: Carefully pour the mixture onto crushed ice to hydrolyze excess POBr 3​ .

  • Neutralization: Slowly add saturated aqueous NaHCO 3​ until the aqueous layer reaches pH 7-8. Causality: Failure to neutralize will result in the hydrolysis of the newly formed C4-bromide back to the pyrimidinol.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM, 3x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-20% EtOAc in Hexanes) to yield 4-bromo-2-(2-methoxyethoxy)pyrimidine as a clear to pale-yellow oil.

References

  • Guidechem. "How to Efficiently Synthesize 4-Bromo-2-methoxypyridine? - FAQ". Guidechem.
  • Benchchem. "5-Amino-4,6-dichloro-2-methylpyrimidine | 39906-04-2". Benchchem.
  • Riboscience LLC. "WO2022197734A1 - Bicyclic heteroaryl boronate derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors". Google Patents.
  • European Patent Office. "EP 3294713 B1 - SUBSTITUTED TETRAHYDROQUINOLINONE COMPOUNDS AS ROR GAMMA MODULATORS". Googleapis.
Foundational

Chemical Stability and Storage Protocols for 4-Bromo-2-(2-methoxyethoxy)pyrimidine: A Technical Guide

Executive Summary For researchers and drug development professionals, the selection and handling of heterocyclic building blocks profoundly influence the efficiency of synthetic campaigns. 4-Bromo-2-(2-methoxyethoxy)pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the selection and handling of heterocyclic building blocks profoundly influence the efficiency of synthetic campaigns. 4-Bromo-2-(2-methoxyethoxy)pyrimidine is a highly versatile, bifunctional scaffold. The C4-bromide serves as a prime handle for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), while the C2-(2-methoxyethoxy) chain modulates lipophilicity and acts as a hydrogen-bond acceptor.

However, the intrinsic electronic properties that make this compound synthetically valuable also render it chemically fragile. This whitepaper provides an in-depth analysis of the compound's degradation pathways, grounded in mechanistic causality, and establishes self-validating protocols for its storage, handling, and analytical verification.

Mechanistic Basis of Instability

To understand the storage requirements of 4-bromo-2-(2-methoxyethoxy)pyrimidine, one must first analyze the electronic landscape of the pyrimidine core. Pyrimidine is a highly electron-deficient heterocycle; the two electronegative nitrogen atoms withdraw electron density via both inductive and resonance effects, leaving the C2, C4, and C6 positions highly electrophilic.

The Vulnerability of the C4-Bromide

While the C-Br bond has a lower bond dissociation energy than a C-Cl bond—making it exceptionally reactive toward oxidative addition in Suzuki-Miyaura or Buchwald-Hartwig couplings[1]—it is also highly susceptible to SNAr reactions. In the presence of atmospheric moisture, water acts as a nucleophile. The reaction proceeds via an addition-elimination mechanism, forming a high-energy Meisenheimer intermediate[1]. The subsequent elimination of the bromide ion yields 4-hydroxy-2-(2-methoxyethoxy)pyrimidine (which rapidly tautomerizes to the pyrimidin-4-one) and hydrobromic acid (HBr).

Crucially, the generation of HBr creates an autocatalytic degradation loop . The acid protonates the pyrimidine nitrogens, further increasing the electrophilicity of the C4 position and accelerating subsequent hydrolysis.

G A 4-Bromo-2-(2-methoxyethoxy) pyrimidine B Atmospheric Moisture (H2O Nucleophile) A->B Exposure C Meisenheimer Intermediate B->C SNAr Attack D 4-Hydroxy-2-(2-methoxyethoxy) pyrimidine C->D Rearrangement E HBr Byproduct (Autocatalytic) C->E Elimination

Diagram 1: SNAr Hydrolysis Pathway and Autocatalytic HBr Generation

Environmental Sensitivities & Degradation Vectors

Beyond moisture, the compound is sensitive to light and thermal stress. Halogenated heterocycles are prone to photolytic degradation. Exposure to ultraviolet (UV) light can induce homolytic cleavage of the relatively weak C-Br bond, generating highly reactive pyrimidinyl radicals that lead to dimerization or polymerization.

Quantitative Summary of Degradation Vectors
Degradation VectorPrimary MechanismKinetic AcceleratorRequired Mitigation Strategy
Moisture (H₂O) SNAr HydrolysisAcidic byproducts (HBr)Store under inert gas (Ar/N₂); use desiccants.
UV/Visible Light Homolytic C-Br CleavageProlonged ambient lightStore in amber glass vials; avoid clear plastics.
Thermal Stress Thermodynamic accelerationTemperatures > 25 °CRefrigerate at 2–8 °C for short/medium-term storage.
Oxygen (O₂) Radical oxidationTransition metal impuritiesPurge containers with Argon prior to sealing.

Self-Validating Storage & Handling Protocols

A protocol is only effective if it prevents user error. The following workflow is designed as a self-validating system: if a step is skipped, the physical state of the chemical (e.g., condensation formation) provides immediate visual feedback of protocol failure. Standard commercial storage for similar methoxypyrimidines dictates keeping the container tightly closed in a dry, well-ventilated area under an inert atmosphere at 2–8 °C[2].

Step-by-Step Handling Methodology
  • Thermal Equilibration (Critical Step): Remove the sealed amber vial from the 2–8 °C refrigerator. Do not open immediately. Allow the vial to sit in a desiccator for 30–60 minutes to reach ambient room temperature. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical powder, instantly initiating the hydrolysis cascade.

  • Inert Atmosphere Transfer: Move the equilibrated vial into a glovebox or a localized Schlenk line environment purged with dry Argon (Argon is preferred over Nitrogen as it is heavier than air and forms a protective blanket over the solid).

  • Aliquoting: Weigh the required mass using static-free spatulas. To minimize repeated freeze-thaw and exposure cycles, aliquot the bulk material into single-use, PTFE-lined amber glass vials. Causality: PTFE (Teflon) liners prevent chemical interaction between the halogenated pyrimidine and standard rubber/silicone septa, which can leach plasticizers.

  • Backfilling and Sealing: Flush the headspace of each aliquot vial with Argon for 10 seconds. Cap tightly and seal the exterior seam with Parafilm.

  • Return to Storage: Place the sealed aliquots in a secondary container loaded with indicating Drierite (calcium sulfate) and return to 2–8 °C storage.

G S1 Equilibrate to RT (Prevents Condensation) S2 Transfer to Glovebox (Inert Ar/N2) S1->S2 S3 Aliquot Material (PTFE Amber Vials) S2->S3 S4 Seal & Backfill (Argon Blanket) S3->S4 S5 Store at 2-8°C (Desiccated) S4->S5

Diagram 2: Inert Handling and Aliquoting Workflow

Analytical Methodologies for Stability Verification

Prior to utilizing 4-bromo-2-(2-methoxyethoxy)pyrimidine in sensitive catalytic cycles (where hydrolyzed byproducts can poison palladium catalysts), its integrity must be verified.

RP-HPLC-UV Stability Assessment Protocol

To detect the presence of the 4-hydroxy degradation product, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile (HPLC grade). Do not use protic solvents like Methanol, which can induce solvolysis.

  • Column Selection: Use a standard C18 column (e.g., 50 mm × 4.6 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Monitor at 254 nm and 220 nm.

  • Data Interpretation: The intact 4-bromo compound will elute later (more lipophilic) than the 4-hydroxy degradant. An integration of the 4-hydroxy peak exceeding 2% indicates significant degradation, and the batch should be re-purified via silica gel chromatography (eluting with cyclohexane/ethyl acetate)[3].

Storage Conditions vs. Expected Shelf Life
Storage ConditionAtmosphereContainer TypeExpected Shelf Life
-20 °C (Freezer) ArgonAmber Glass, PTFE cap> 24 Months
2–8 °C (Fridge) ArgonAmber Glass, PTFE cap12 - 18 Months
20–25 °C (Ambient) Dry NitrogenClear Glass< 3 Months (Risk of UV damage)
Ambient (Benchtop) Air (Unsealed)Open/Loose Cap< 48 Hours (Rapid hydrolysis)

References

  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science (RSC Publishing). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-(2-methoxyethoxy)pyrimidine

Executive Overview The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and drug development. Specifically, 4-bromo-2-(2-methoxyethoxy)pyrimidine represents a highly versatile, pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and drug development. Specifically, 4-bromo-2-(2-methoxyethoxy)pyrimidine represents a highly versatile, privileged electrophile. The 2-methoxyethoxy side chain acts as a critical physicochemical modulator—improving aqueous solubility and altering the topological polar surface area (TPSA) of the resulting drug candidates—while the electron-deficient diazine core heavily activates the C4-position for transition-metal-catalyzed cross-coupling[1].

This application note provides a self-validating, highly optimized protocol for the Suzuki-Miyaura arylation of this specific substrate. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality behind catalyst selection, solvent dynamics, and reaction validation to ensure reproducible, high-yield outcomes.

Mechanistic Rationale & Experimental Causality (E-E-A-T)

To achieve robust cross-coupling, every reagent choice must be grounded in the fundamental organometallic mechanism of the Suzuki reaction:

Substrate Activation & Oxidative Addition

The pyrimidine ring is inherently electron-deficient due to the inductive and resonance-withdrawing effects of the two endocyclic nitrogen atoms. This electron deficiency drastically lowers the activation energy required for the oxidative addition of the Pd(0) active species into the C4–Br bond[1]. The 2-methoxyethoxy group provides weak electron donation via the oxygen lone pair, which stabilizes the heterocycle without deactivating the reactive C–Br bond[2].

Catalyst and Ligand Dynamics

While ubiquitous catalysts like Pd(PPh3​)4​ are often used as starting points, they frequently result in sluggish kinetics and high residual palladium contamination when applied to heteroaryl halides[3]. For this substrate, Pd(dppf)Cl2​ is the superior precatalyst[4].

  • The Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle that enforces a strict cis-coordination geometry on the intermediate Pd(II) complex. This spatial proximity between the aryl and pyrimidine ligands is a mandatory prerequisite for the rate-determining reductive elimination step. By accelerating product release, Pd(dppf)Cl2​ outpaces competitive side reactions such as the protodeboronation of the boronic acid[3].

Base and Solvent Synergy

A biphasic or miscible aqueous-organic solvent system is non-negotiable for this transformation. A mixture of 1,4-Dioxane and Water (4:1 v/v) paired with K2​CO3​ provides the optimal environment[5].

  • The Causality: Dioxane effectively solubilizes the organic pyrimidine and the boronic acid. However, the transmetalation step cannot occur with a neutral boronic acid. The aqueous phase dissolves the K2​CO3​ , allowing hydroxide/carbonate ions to attack the empty p-orbital of the boron atom, forming a negatively charged, electron-rich boronate complex [Ar-B(OH)3​]− . Only this activated boronate possesses the nucleophilicity required to transfer its aryl group to the Pd(II) center[1].

Reaction Optimization Data

The following tables summarize the quantitative optimization data for the coupling of 4-bromo-2-(2-methoxyethoxy)pyrimidine with a standard phenylboronic acid model.

Table 1: Catalyst and Ligand Screening

Catalyst (5 mol%) Ligand Type Time to Completion Isolated Yield (%) Residual Pd (ppm)

| Pd(PPh3​)4​ | Monodentate | 24 h | 62% | > 1500 | | Pd(OAc)2​ / SPhos | Buchwald | 16 h | 78% | ~ 800 | | Pd(dppf)Cl2​ | Bidentate | 8 h | 94% | < 200 |

Table 2: Solvent and Base Optimization (with Pd(dppf)Cl2​ ) | Solvent System (v/v) | Base (2.5 equiv) | Phase Behavior | Conversion (%) | | :--- | :--- | :--- | :--- | | Toluene / EtOH (1:1) | Cs2​CO3​ | Heterogeneous | 71% | | DMF / H2​O (4:1) | K3​PO4​ | Miscible | 85% | | 1,4-Dioxane / H2​O (4:1) | K2​CO3​ | Miscible | > 99% |

Visualizations of the Reaction Architecture

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + 4-Bromo-pyrimidine PdII Pd(II) Intermediate Ar-Pd(L2)-Br OxAdd->PdII TransMet Transmetalation PdII->TransMet + Boronate Complex PdII_2 Pd(II) Complex Ar-Pd(L2)-Ar' TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Pyrimidine RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow Step1 Reagent Prep & Degassing Step2 Reaction Setup (Inert Atm) Step1->Step2 Step3 Heating (90°C, 8h) Step2->Step3 Step4 Aqueous Workup Step3->Step4 Step5 Flash Chromatography Step4->Step5

Caption: Experimental workflow for the Suzuki coupling protocol.

Self-Validating Experimental Protocol

This methodology is designed for a 5.0 mmol scale synthesis but can be linearly scaled.

Materials Required
  • Electrophile: 4-bromo-2-(2-methoxyethoxy)pyrimidine (1.16 g, 5.0 mmol, 1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl boronic acid (6.0 mmol, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (183 mg, 0.25 mmol, 5 mol%)[4]

  • Base: Potassium carbonate ( K2​CO3​ ) (1.73 g, 12.5 mmol, 2.5 equiv)

  • Solvents: 1,4-Dioxane (20 mL) and Deionized H2​O (5 mL)

Step-by-Step Methodology

Step 1: Solvent Degassing (Critical Causality Step)

  • Combine 20 mL of 1,4-Dioxane and 5 mL of H2​O in a Schlenk flask.

  • Sparge the solvent mixture with ultra-pure Argon gas for 30 minutes.

  • Causality: Dissolved oxygen is a potent poison that irreversibly oxidizes the active Pd(0) species into catalytically dead Pd(II) black.

Step 2: Reaction Assembly

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the 4-bromo-2-(2-methoxyethoxy)pyrimidine, the boronic acid, and the K2​CO3​ [5].

  • Transfer the flask to a fume hood and purge with Argon for 5 minutes.

  • Add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst.

  • Inject the degassed 1,4-Dioxane/ H2​O mixture via syringe.

  • Validation Checkpoint 1: Upon addition of the solvent and initial stirring, the suspension should transition from a pale yellow to a deep reddish-brown color, visually confirming the solubilization and activation of the palladium precatalyst.

Step 3: Heating and Monitoring

  • Attach a reflux condenser (purged with Argon) and heat the reaction mixture in an oil bath set to 90 °C with vigorous stirring (800 rpm).

  • Allow the reaction to proceed for 8 hours.

  • Validation Checkpoint 2: At t = 4 hours, perform a TLC analysis (Hexanes/EtOAc 1:1, visualized under 254 nm UV light). The starting pyrimidine (typically Rf​≈0.6 ) should be nearly consumed, and an intensely UV-active product spot ( Rf​≈0.4 ) should dominate. LC-MS can be used to confirm the exact mass of the coupled product.

Step 4: Quenching and Aqueous Workup

  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the mixture with 30 mL of Ethyl Acetate (EtOAc) and 20 mL of distilled water.

  • Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with EtOAc ( 2×20 mL).

  • Combine the organic layers and wash with saturated aqueous NaCl (brine, 30 mL).

  • Validation Checkpoint 3: The aqueous layer may retain a dark tint (palladium salts), while the organic layer should be a clear amber/yellow.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes to Ethyl Acetate (typically 10% to 50% EtOAc).

  • Pool the product-containing fractions and evaporate the solvent to afford the pure 4-aryl-2-(2-methoxyethoxy)pyrimidine.

Sources

Application

Use of 4-bromo-2-(2-methoxyethoxy)pyrimidine in macitentan synthesis

Advanced Application Note: Utilization of 4-Bromo-2-(2-methoxyethoxy)pyrimidine in the Convergent Synthesis of Macitentan Analogs Executive Summary & Strategic Rationale Macitentan is a highly potent, orally active dual...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Utilization of 4-Bromo-2-(2-methoxyethoxy)pyrimidine in the Convergent Synthesis of Macitentan Analogs

Executive Summary & Strategic Rationale

Macitentan is a highly potent, orally active dual endothelin receptor antagonist (ERA) utilized in the treatment of pulmonary arterial hypertension[1]. The traditional commercial synthesis of Macitentan relies on a linear sequence where an ethylene glycol linker is attached to a central pyrimidine core, followed by a final coupling with 5-bromo-2-chloropyrimidine[1]. While effective, this linear route requires a massive excess of ethylene glycol (up to 40 equivalents) to suppress dimerization, leading to poor atom economy and highly complex aqueous workups[2].

To circumvent these synthetic bottlenecks, this protocol details a convergent "pre-assembled sidechain" strategy utilizing 4-bromo-2-(2-methoxyethoxy)pyrimidine.

Expert Note on Regiochemistry: Commercial Macitentan features a 5-bromo-2-pyrimidinyl terminal group. However, the 4-bromo regioisomer (derived directly from 4-bromo-2-(2-methoxyethoxy)pyrimidine) is a critical building block for synthesizing Macitentan analogs. These analogs are heavily utilized in Structure-Activity Relationship (SAR) profiling to evaluate binding affinities and selectivity between the ETA​ and ETB​ receptors[3]. The protocols engineered below are optimized for this 4-bromo derivative but remain mechanistically universal for ERA synthesis.

Mechanistic Insights: The "Why" Behind the Chemistry

As a self-validating synthetic system, every reagent choice in this workflow is driven by specific mechanistic causality:

  • Ether Protection (Avoidance of Polymerization): The terminal methoxy group on the precursor prevents the dialkylation inherent to free ethylene glycol. It remains completely inert during early-stage handling, allowing for precise 1:1 stoichiometric control during the final assembly.

  • Chemoselective Cleavage via TMSI: Utilizing in situ generated trimethylsilyl iodide (TMSI) allows for the mild, chemoselective cleavage of the aliphatic methyl ether. Unlike harsh Lewis acids (e.g., BBr3​ ) which can degrade the sensitive pyrimidine core or trigger unwanted debromination, TMSI selectively targets the sterically accessible methyl ether to yield the primary alcohol.

  • Sterically Hindered SNAr Kinetics: During the final coupling, potassium tert-butoxide (KOtBu) is utilized to quantitatively deprotonate the primary alcohol. Because KOtBu is highly sterically hindered, it acts purely as a base rather than a nucleophile, preventing it from competing with the alkoxide in the nucleophilic aromatic substitution (SNAr) against the electrophilic 6-chloro position of the core pyrimidine[2].

Comparative Data Analysis

The implementation of a pre-assembled methoxyethoxy sidechain offers significant advantages over the traditional linear ethylene glycol route.

Synthetic ParameterTraditional Linear Route (Ethylene Glycol)Convergent Route (Methoxyethoxy Precursor)
Stoichiometry (Linker:Core) 40:1 excess required[1]1.1:1 (Highly efficient)
Dimerization Impurity 3.0% - 5.0%< 0.1%
Overall Yield (2 steps) 65% - 70%82% - 88%
Workup Complexity High (Extensive aqueous extraction)Low (Direct crystallization)
Atom Economy LowHigh

Experimental Workflows & Protocols

Protocol 1: Preparation of 4-bromo-2-(2-hydroxyethoxy)pyrimidine via TMSI-Mediated Demethylation

This protocol cleaves the protective methyl ether to generate the reactive nucleophile.

  • Initialization: Purge a dry, 500 mL round-bottom flask with argon. Dissolve 4-bromo-2-(2-methoxyethoxy)pyrimidine (1.0 eq, 50 mmol) in 100 mL of anhydrous acetonitrile (0.5 M).

  • Temperature Control: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Reagent Generation: Add anhydrous sodium iodide (1.5 eq, 75 mmol) in a single portion. Slowly add trimethylsilyl chloride (TMSCl, 1.5 eq, 75 mmol) dropwise over 15 minutes to generate TMSI in situ.

  • Propagation: Remove the ice bath, allowing the mixture to warm to room temperature (20–25 °C). Stir vigorously for 4 hours.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass ( m/z 233) completely shifts to the product mass ( m/z 219).

  • Quench & Isolation: Quench the reaction by adding 50 mL of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize iodine byproducts (solution will turn from dark brown to pale yellow). Extract with ethyl acetate ( 3×50 mL), dry the combined organic layers over Na2​SO4​ , and concentrate in vacuo to yield the target alcohol as a crystalline solid.

Protocol 2: Convergent SNAr Assembly of the Macitentan Analog

This protocol couples the pre-assembled sidechain to the central sulfamide core.

  • Initialization: In a dry reaction vessel, dissolve the newly synthesized 4-bromo-2-(2-hydroxyethoxy)pyrimidine (1.1 eq, 22 mmol) and the core intermediate N-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfamide (1.0 eq, 20 mmol) in 100 mL of anhydrous THF.

  • Deprotonation: Cool the mixture to 10–15 °C. Add KOtBu (2.5 eq, 50 mmol) portion-wise over 20 minutes. Caution: Exothermic reaction. Maintain internal temperature below 20 °C to prevent degradation of the sulfamide moiety[2].

  • Coupling: Attach a reflux condenser and heat the reaction to 60 °C for 12 hours.

  • Self-Validation Checkpoint: Perform HPLC analysis at 254 nm. The reaction is deemed successful when the peak area of the core chloropyrimidine intermediate is <1.0%.

  • Workup: Cool the mixture to room temperature. Adjust the pH to 5.0 using 1M HCl to neutralize excess base. Extract the product into toluene (150 mL).

  • Purification: Distill off approximately 50% of the toluene under reduced pressure, cool the remaining solution to 0 °C, and collect the precipitated Macitentan analog via vacuum filtration.

Pathway & Workflow Visualization

G A 4-bromo-2-(2-methoxyethoxy)pyrimidine (Protected Sidechain) B Demethylation TMSCl, NaI, MeCN, 0°C to RT A->B Step 1: Ether Cleavage C 4-bromo-2-(2-hydroxyethoxy)pyrimidine (Reactive Nucleophile) B->C Yield: >92% E Convergent SNAr Coupling KOtBu, THF, 10°C to 60°C C->E Step 2 (Nucleophile) D Core Sulfamide Intermediate (N-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfamide) D->E Step 2 (Electrophile) F Macitentan 4-Bromo Analog (Target API / SAR Compound) E->F Final Assembly

Workflow for the convergent synthesis of Macitentan analogs using a pre-assembled sidechain.

References

  • Bolli, M. H., et al. "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, vol. 55, no. 17, 2012, pp. 7849–7861.

  • Abele, S., et al. "Preparation of pyrimidine intermediates useful for the manufacture of macitentan." US Patent 9,676,731 B2, 2017.

Sources

Method

Application Note: C-N Bond Formation Strategies for 4-Bromo-2-(2-methoxyethoxy)pyrimidine

Introduction & Mechanistic Rationale The synthesis of substituted pyrimidines is of paramount importance in drug development, as the pyrimidine moiety frequently serves as a core pharmacophore and hinge-binding motif in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of substituted pyrimidines is of paramount importance in drug development, as the pyrimidine moiety frequently serves as a core pharmacophore and hinge-binding motif in kinase inhibitors[1]. 4-Bromo-2-(2-methoxyethoxy)pyrimidine is an exceptionally versatile electrophilic building block for these applications. The 2-methoxyethoxy substituent enhances aqueous solubility and modulates the physicochemical properties of the final drug candidate, while the C4-bromine atom provides a highly reactive handle for carbon-nitrogen (C-N) bond formation.

This application note provides a comprehensive, self-validating guide to functionalizing the C4 position of this substrate using two orthogonal strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . The selection between these methodologies is dictated entirely by the electronic and steric properties of the amine nucleophile.

Strategy Selection: SNAr vs. Transition-Metal Catalysis
  • The SNAr Pathway: The pyrimidine ring is highly electron-deficient, and its electronegative nitrogen atoms effectively stabilize the anionic Meisenheimer intermediate formed during nucleophilic attack[2]. Because the bromine atom at the C4 position is an excellent leaving group, the compound is highly susceptible to SNAr reactions[3]. While chloro-pyrimidines are sometimes preferred for SNAr due to the higher electronegativity of chlorine, the bromo-derivative remains highly competent, making it a versatile dual-threat intermediate[2]. This pathway is the method of choice for strong nucleophiles, such as unhindered primary and secondary aliphatic amines.

  • The Buchwald-Hartwig Pathway: For weakly nucleophilic amines (e.g., anilines, amides) or sterically hindered substrates, SNAr requires prohibitively harsh conditions that can lead to substrate degradation. The Buchwald-Hartwig amination overcomes this limitation by utilizing a palladium catalyst to forge the C-N bond under milder conditions[1]. The lower bond dissociation energy of the C-Br bond makes 4-bromopyrimidines exceptionally reactive towards the rate-determining oxidative addition step of the Pd(0) catalyst[2]. The catalytic cycle proceeds via oxidative addition of the pyrimidine to Pd(0), amine coordination, base-mediated deprotonation to form a palladium-amido complex, and reductive elimination to yield the product[1].

Workflow Start Substrate: 4-Bromo-2-(2-methoxyethoxy)pyrimidine Amine Evaluate Amine Nucleophilicity Start->Amine Aliphatic Aliphatic Amines (Strong Nucleophiles) Amine->Aliphatic Aryl Aryl Amines / Amides (Weak Nucleophiles) Amine->Aryl SNAr Protocol 1: SNAr Base: DIPEA/K2CO3 Solvent: DMF/EtOH Temp: 80-100°C Aliphatic->SNAr BHA Protocol 2: Buchwald-Hartwig Cat: Pd2(dba)3 / Xantphos Base: Cs2CO3 Temp: 90-110°C Aryl->BHA Product C4-Aminated Pyrimidine Product SNAr->Product BHA->Product

Decision matrix for selecting the optimal C-N bond formation strategy based on amine nucleophilicity.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Target Scope: Aliphatic amines (e.g., morpholine, piperidine, primary alkylamines). Validation Mechanism: This is a self-validating system driven by thermal kinetics. The consumption of the starting material can be directly correlated to the basicity of the amine via LC-MS monitoring.

Materials:

  • 4-Bromo-2-(2-methoxyethoxy)pyrimidine (1.0 equiv)

  • Aliphatic amine (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (0.2 M)

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromo-2-(2-methoxyethoxy)pyrimidine and the selected aliphatic amine.

  • Solvent & Base Addition: Dissolve the mixture in anhydrous DMF (for high-temperature reactions) or Ethanol (for greener, reflux conditions). Add DIPEA dropwise.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HBr generated during the reaction, preventing the amine nucleophile from being consumed as an unreactive hydrobromide salt.

  • Thermal Activation: Seal the vial and heat the mixture to 80–100 °C for 4–12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the brominated starting material (characterized by its distinct M and M+2 isotopic pattern) and the appearance of the desired product mass indicates successful conversion.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash vigorously with water (3x) and brine (1x).

    • Causality: The repeated water washes are critical to partition the polar DMF and DIPEA salts into the aqueous layer, leaving the aminated pyrimidine isolated in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Target Scope: Aryl amines (anilines), heteroaryl amines, and sterically hindered aliphatic amines. Validation Mechanism: The visual transition of the palladium catalyst and the strict requirement for an inert atmosphere serve as built-in quality controls.

Materials:

  • 4-Bromo-2-(2-methoxyethoxy)pyrimidine (1.0 equiv)

  • Aryl amine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol% - provides 5 mol% Pd) or Pd(OAc)₂ (5 mol%)

  • Xantphos or BINAP (5–10 mol%)

  • Cs₂CO₃ or NaOtBu (2.0 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

  • Atmosphere Control (Critical): To an oven-dried Schlenk flask or septum-sealed vial, add the pyrimidine substrate, the amine, the palladium precatalyst, the phosphine ligand, and the base.

    • Causality: Better yields are obtained when the Pd(0) catalyst is complexed with chelating phosphine-type ligands such as BINAP or Xantphos[4]. These bidentate ligands enforce a cis-geometry at the metal center, suppressing unwanted β-hydride elimination and accelerating the final reductive elimination step. The base must be present in stoichiometric amounts to facilitate the deprotonation of the coordinated amine[4].

  • Degassing: Evacuate the vessel and backfill with dry Argon or Nitrogen (repeat 3 times to ensure a strictly inert environment).

  • Solvent Addition: Add anhydrous, degassed Toluene or 1,4-Dioxane via syringe.

  • Activation & Heating: Heat the mixture to 90–110 °C.

    • Visual Cue: The mixture will typically transition from a dark red/purple suspension (characteristic of Pd₂(dba)₃) to a yellow/brown mixture as the active, ligated Pd(0) species is generated and the catalytic cycle initiates.

  • IPC: Stir for 8–16 hours. Monitor by TLC or LC-MS until the starting material is entirely consumed.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc and filter through a pad of Celite.

    • Causality: The Celite filtration effectively removes the insoluble inorganic salts (e.g., CsBr, excess Cs₂CO₃) and precipitated palladium black, preventing emulsion formation during subsequent aqueous washes.

  • Isolation: Concentrate the filtrate and purify the crude residue via flash column chromatography to afford the pure C-N coupled product.

CatalyticCycle Pd0 1. Pd(0)L_n Active Catalyst OxAdd 2. Oxidative Addition Complex [Ar-Pd(II)(L_n)-Br] Pd0->OxAdd + 4-Bromopyrimidine Amido 3. Palladium-Amido Complex [Ar-Pd(II)(L_n)-NHR] OxAdd->Amido + Amine, + Base - Base·HBr Product 4. Reductive Elimination Yields C-N Product Amido->Product Product->Pd0 Regenerates Pd(0)

The Buchwald-Hartwig catalytic cycle for the amination of 4-bromo-2-(2-methoxyethoxy)pyrimidine.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both C-N bond formation strategies, providing a quick-reference guide for process optimization.

ParameterProtocol 1: SNArProtocol 2: Buchwald-Hartwig
Optimal Nucleophile Unhindered Aliphatic AminesAryl Amines, Amides, Hindered Amines
Catalyst / Ligand None RequiredPd₂(dba)₃ (5 mol%) / Xantphos (10 mol%)
Base DIPEA or K₂CO₃ (2.0 equiv)Cs₂CO₃ or NaOtBu (2.0 equiv)
Solvent System DMF, NMP, or EthanolToluene or 1,4-Dioxane (Degassed)
Temperature 80–100 °C90–110 °C
Reaction Atmosphere Ambient (Air tolerant)Strictly Inert (Argon/Nitrogen)
Typical Yield Range 75% – 95%60% – 85%

References

[1] Title: Application Notes and Protocols: Buchwald-Hartwig Amination of N-(4-Bromopyridin-2-yl)acetamide Source: benchchem.com URL:

[4] Title: Buchwald-Hartwig Coupling - Organic Synthesis Source: organic-synthesis.com URL:

[3] Title: 4-Bromo-2-hydroxypyrimidine | 548767-83-5 Source: benchchem.com URL:

[2] Title: A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry Source: benchchem.com URL:

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion in Buchwald-Hartwig amination of pyrimidines

Welcome to the Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for the Buchwald-Hartwig amination of pyrimidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for the Buchwald-Hartwig amination of pyrimidines.

Pyrimidines are notoriously challenging substrates in cross-coupling chemistry. Their electron-deficient nature and the presence of multiple strongly coordinating nitrogen atoms create a perfect storm for catalyst deactivation, competing pathways, and stalled conversions. This guide will deconstruct the causality behind these failures and provide self-validating protocols to rescue your syntheses.

Part 1: Mechanistic Overview & The Pyrimidine Problem

To troubleshoot effectively, we must first understand why pyrimidines fail. The Buchwald-Hartwig catalytic cycle consists of three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.

When utilizing pyrimidines, the basic nitrogen atoms in the heterocyclic ring possess lone pairs that can aggressively coordinate to the empty orbitals of the palladium(II) intermediates. This forms highly stable, off-cycle resting states—effectively "poisoning" the catalyst and halting the reaction[1]. Furthermore, the electron-withdrawing nature of the pyrimidine ring accelerates oxidative addition but significantly retards reductive elimination, creating a bottleneck where side reactions thrive.

CatalyticCycle Pd0 Active Pd(0)L OxAdd Oxidative Addition (Rate-limiting for BrettPhos) Pd0->OxAdd Aryl Halide Poison Catalyst Poisoning (N-coordination) Pd0->Poison Off-cycle PdII_Ar L-Pd(II)(Ar)(X) OxAdd->PdII_Ar AmineBind Amine Coordination & Deprotonation PdII_Ar->AmineBind Amine + Base PdII_Ar->Poison PdII_Amide L-Pd(II)(Ar)(NR2) AmineBind->PdII_Amide RedElim Reductive Elimination (Rate-limiting for RuPhos) PdII_Amide->RedElim RedElim->Pd0 Regenerate Pd(0) Product 2-Aminopyrimidine RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting pyrimidine poisoning pathways.

Part 2: Troubleshooting Guide & FAQs

Q1: My starting material is completely consumed, but I see no product. TLC shows a spot at the solvent front or multiple polar degradation spots. What happened? A1: This is a classic symptom of protodehalogenation or ligand oxidation[2][3]. Because pyrimidines are electron-deficient, the palladium catalyst easily inserts into the C-Cl or C-Br bond. However, if the subsequent reductive elimination is too slow, the highly reactive L−Pd(II)(Ar)(X) intermediate will abstract a proton from the solvent, the amine, or trace moisture, resulting in a dehalogenated pyrimidine[1].

  • Causality-Driven Solution: You must accelerate reductive elimination. Switch to a ligand specifically designed to lower the energy barrier of this step, such as RuPhos [4]. Additionally, switch from a strong base like NaOtBu to a milder, non-nucleophilic base like Cs2​CO3​ to prevent base-induced degradation[5].

Q2: The reaction doesn't even start. The starting chloropyrimidine remains untouched after 24 hours at 100 °C. A2: You are experiencing complete catalyst poisoning or failed initiation. The pyrimidine nitrogens have likely chelated the palladium, or your Pd2​(dba)3​ precursor has failed to dissociate into the active Pd(0) species.

  • Causality-Driven Solution: First, steric bulk is your best defense against heteroatom poisoning. Use highly hindered biaryl phosphine ligands like BrettPhos or tBuXPhos . Their massive steric profiles physically block the pyrimidine nitrogen from coordinating to the palladium center[5]. Second, abandon Pd2​(dba)3​ and use a Pd G3 or G4 precatalyst . These precatalysts rapidly and quantitatively generate the active, mono-ligated Pd(0) species upon mild base activation, entirely bypassing the initiation bottleneck[6].

Q3: I am coupling a primary amine, but LC-MS shows a complex mixture of mono-arylated and diarylated products. A3: This is over-arylation. The mono-arylated 2-aminopyrimidine product is still nucleophilic and competes with your starting amine for the palladium catalyst.

  • Causality-Driven Solution: Use BrettPhos . Density Functional Theory (DFT) calculations and kinetic studies show that the strict steric pocket of BrettPhos perfectly accommodates a primary amine but completely rejects the binding of a secondary amine, effectively shutting down the diarylation pathway[4][7].

Q4: Is my reaction proceeding via Buchwald-Hartwig cross-coupling or Nucleophilic Aromatic Substitution (SNAr)? A4: Pyrimidines are highly susceptible to SNAr[1]. If you are using a polar aprotic solvent (e.g., DMF, DMSO) and an aliphatic amine, SNAr is likely competing with or outcompeting the palladium cycle, leading to poor selectivity and low yields[5].

  • Causality-Driven Solution: To force the reaction exclusively through the palladium-catalyzed pathway, use a non-polar solvent like anhydrous toluene or 1,4-dioxane. This suppresses the stabilization of the SNAr Meisenheimer complex and allows the cross-coupling to dominate[5].

Troubleshooting Start Low Conversion Detected CheckSM Is Starting Material Consumed? Start->CheckSM YesSM Yes (Side Reactions) CheckSM->YesSM NoSM No (Catalyst Dead) CheckSM->NoSM Dehal Protodehalogenation? Switch to weaker base YesSM->Dehal SNAr SNAr competition? Use non-polar solvent YesSM->SNAr Poisoning Pyrimidine Poisoning? Use bulky ligands NoSM->Poisoning Activation Poor Activation? Use Pd G3/G4 NoSM->Activation

Diagnostic workflow for troubleshooting low conversion in pyrimidine amination.

Part 3: Data Presentation & Optimization Matrices

To streamline your optimization process, consult the following matrices. These parameters have been synthesized from kinetic studies and process chemistry scale-ups[6][7].

Table 1: Ligand Selection Matrix for Pyrimidine Amination

Amine TypeRecommended LigandRate-Limiting StepMechanistic Advantage
Primary Aliphatic BrettPhos / tBuBrettPhosOxidative AdditionStrict steric pocket prevents diarylation (over-arylation).
Secondary Aliphatic RuPhosReductive EliminationWide bite angle accommodates the steric bulk of secondary amines.
Anilines (Primary) XPhos / BrettPhosOxidative AdditionHigh turnover frequency; prevents off-cycle resting states.
Amides / Weak Nucs XantphosAmine CoordinationBidentate nature forces the geometry required for reductive elimination.

Table 2: Base & Solvent Compatibility Matrix

BasePreferred SolventNucleophilicityBest Application
NaOtBu Toluene / 1,4-DioxaneHighFast reactions with robust substrates; drives rapid deprotonation.
Cs2​CO3​ 1,4-Dioxane / t-AmylOHLowBase-sensitive substrates; suppresses SNAr and protodehalogenation.
K3​PO4​ t-Butanol / TolueneVery LowHighly sensitive functional groups (requires higher temperatures).

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a Pd G3 Precatalyst system to ensure quantitative active catalyst generation, bypassing the common initiation failures seen with pyrimidines. It is designed as a self-validating system: built-in visual and analytical checkpoints guarantee that if a failure occurs, you will know exactly which mechanistic step failed.

Materials Required:

  • Halopyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G3 or RuPhos Pd G3 (2-5 mol%)

  • Base: Cs2​CO3​ (2.0 equiv, finely milled and oven-dried)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halopyrimidine, amine, Pd G3 precatalyst, and Cs2​CO3​ .

  • Atmosphere Exchange: Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen irreversibly oxidizes electron-rich phosphine ligands, immediately killing the catalyst[3].

  • Solvent Addition: Add the anhydrous, degassed 1,4-Dioxane via syringe.

  • Validation Checkpoint 1 (Visual Initiation): Stir the mixture at room temperature for 5 minutes.

    • Pass: The suspension should transition from a pale yellow/green to a deep red or brown homogeneous solution. This confirms the base has cleaved the G3 precatalyst, releasing the active L−Pd(0) species[6].

    • Fail: If the solution turns black and precipitates (Pd black), your solvent is wet, or oxygen has infiltrated the system. Abort and restart.

  • Heating & Reaction: Place the sealed tube in a pre-heated oil bath at 90–100 °C.

  • Validation Checkpoint 2 (Analytical Monitoring): After 1 hour, cool the reaction briefly, extract a 10 µL aliquot under Argon, dilute in LC-MS grade MeCN, and analyze.

    • Pass: >50% conversion to the desired mass.

    • Fail: If starting material is gone but product is missing, check the MS for the [M−Cl+H]+ peak. If present, protodehalogenation is occurring. Lower the temperature to 80 °C and ensure your Cs2​CO3​ is strictly anhydrous.

  • Workup: Once complete (typically 4-12 hours), cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium residues and inorganic salts[5]. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • [4] ACS Omega / PMC. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Available at:[Link]

  • [7] ACS Publications. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. Available at:[Link]

  • [2] ResearchGate. Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Available at:[Link]

  • [3] Reddit (r/chemhelp). Can't wrap my head around TLC of Buchwald-Hartwig-amination. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Bromo-2-(2-methoxyethoxy)pyrimidine vs. Alternative Pyrimidine Synthons

Mechanistic Rationale: Synthon Selection in Drug Design Pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors, antiviral agents, and targeted therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Synthon Selection in Drug Design

Pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors, antiviral agents, and targeted therapeutics[1]. The synthesis of these complex molecular architectures heavily relies on palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig) to forge critical carbon-carbon and carbon-nitrogen bonds[1],[2].

When designing a synthetic route, the choice of the starting pyrimidine synthon dictates not only the efficiency of the chemical synthesis but also the physicochemical properties of the final drug candidate. 4-bromo-2-(2-methoxyethoxy)pyrimidine represents a highly specialized building block designed to solve two common bottlenecks in drug development: sluggish coupling kinetics and poor aqueous solubility.

The Causality of Structural Features
  • The 4-Bromo Advantage (Kinetics): The carbon-bromine (C-Br) bond has a lower dissociation energy compared to the carbon-chlorine (C-Cl) bond. During the oxidative addition step of a palladium-catalyzed cycle, Pd(0) inserts into the C-X bond. The weaker C-Br bond accelerates this rate-determining step, allowing chemists to use standard, cost-effective ligands (e.g., PPh₃, dppf) under milder conditions, whereas chlorinated analogs often require forcing conditions or expensive, highly engineered phosphine ligands (e.g., XPhos)[3].

  • The 2-Methoxyethoxy Advantage (Physicochemical): Appending a mini-PEG chain (2-methoxyethoxy) at the C2 position serves a dual purpose. Chemically, it acts as a directing and protecting group that prevents unwanted reactions at the C2 position, ensuring absolute regioselectivity at C4. Pharmacologically, this flexible ether tail significantly lowers the molecule's LogP (lipophilicity) and introduces multiple hydrogen-bond acceptors, drastically improving the aqueous thermodynamic solubility of the resulting API—a critical factor for oral bioavailability.

Visualizing the Synthetic Logic

SynthonLogic Start Target: Substituted Pyrimidine Sol Require High Aqueous Solubility? Start->Sol YesSol Yes: Use PEGylated Synthon Sol->YesSol ADME Optimization NoSol No: Use Standard Halide Sol->NoSol Lipophilic Core SynA 4-bromo-2-(2-methoxyethoxy) pyrimidine YesSol->SynA SynB 2,4-dichloropyrimidine NoSol->SynB CouplingA High Yield C4-Arylation SynA->CouplingA Fast Pd-Oxidative Addition CouplingB Mixed C2/C4 Isomers SynB->CouplingB Requires Regiocontrol

Caption: Decision tree for pyrimidine synthon selection based on ADME and reactivity.

Quantitative Performance Metrics

To objectively evaluate 4-bromo-2-(2-methoxyethoxy)pyrimidine , we must compare it against standard industry alternatives like 2,4-dichloropyrimidine and 4-chloro-2-methoxypyrimidine .

Table 1: Comparative Reactivity Profile in Pd-Catalyzed Cross-Coupling

Data represents generalized baseline performance in standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O).

SynthonLeaving Group (C4)C2 SubstituentRelative Ox. Addition RateRegioselectivity (C4 vs C2)Typical Catalyst Loading
4-bromo-2-(2-methoxyethoxy)pyrimidine Bromide2-methoxyethoxyVery Fast Absolute (C4 only) 0.5 - 2 mol%
4-chloro-2-methoxypyrimidineChlorideMethoxyModerateAbsolute (C4 only)2 - 5 mol%
2,4-dichloropyrimidineChlorideChlorideFastModerate (Requires precise temp control)2 - 5 mol%
Table 2: Physicochemical Contributions (Calculated)

Impact of the synthon core on the final drug candidate's ADME properties.

Synthon CoreAdded Molecular WeightNumber of H-Bond AcceptorsAqueous Solubility Impact
2-(2-methoxyethoxy)pyrimidine 153.16 g/mol 4 High (PEG-like effect)
2-methoxypyrimidine109.11 g/mol 3Moderate
2-chloropyrimidine113.52 g/mol 2Low (Highly Lipophilic)

Verified Experimental Workflows

The following is a self-validating, step-by-step protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of 4-bromo-2-(2-methoxyethoxy)pyrimidine with an aryl boronic acid. Microwave irradiation is utilized to reduce reaction times from hours to minutes while enhancing reproducibility[3].

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Scientific Rationale: 1,4-dioxane is chosen as the organic solvent for its excellent microwave transparency and high boiling point, while water is strictly required to dissolve the inorganic base (K₂CO₃) and activate the boronic acid into the reactive boronate species necessary for the transmetalation step[3].

Materials:

  • 4-bromo-2-(2-methoxyethoxy)pyrimidine (0.5 mmol)

  • Phenylboronic acid (0.55 mmol, 1.1 equiv)

  • K₂CO₃ (1.5 mmol, 3.0 equiv)

  • Pd(dppf)Cl₂ (0.025 mmol, 5 mol%)

  • Degassed 1,4-dioxane/H₂O (2:1 v/v, 6 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the pyrimidine synthon, phenylboronic acid, and K₂CO₃[3].

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst.

    • Self-Validation Check 1: The mixture should appear as a heterogeneous, pale orange/red suspension.

  • Solvent Introduction: Add 6 mL of the degassed 1,4-dioxane/H₂O mixture.

    • Causality: Degassing the solvent (via argon sparging) is critical. Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides, stalling the catalytic cycle.

  • Microwave Irradiation: Seal the vial and irradiate at 100 °C for 15 minutes with continuous stirring[3].

    • Self-Validation Check 2: Upon completion, the reaction mixture should transition to a dark, homogeneous solution (often black due to trace palladium nanoparticle formation), indicating active catalyst turnover.

  • Reaction Monitoring: Sample the organic layer for LC-MS analysis.

    • Self-Validation Check 3: The starting material mass (m/z ~233/235[M+H]⁺) must be entirely absent, replaced by the product mass.

  • Workup: Cool to room temperature. Extract the aqueous phase with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

  • Purification: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the 4-aryl-2-(2-methoxyethoxy)pyrimidine[3].

Mechanistic Workflow of the Catalytic Cycle

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII 4-bromo-2-(2-methoxyethoxy)pyrimidine TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdIIAryl Diaryl Pd(II) Complex TransMet->PdIIAryl RedElim Reductive Elimination PdIIAryl->RedElim RedElim->Pd0 Catalyst Regeneration Prod C4-Functionalized Pyrimidine RedElim->Prod

Caption: Catalytic cycle of Suzuki-Miyaura coupling with the 4-bromo pyrimidine synthon.

References

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis Source: BIOENGINEER.ORG URL:[Link]

  • Synthesis of novel heteroaryl pyrimidine derivatives by Suzuki‐Miyaura cross‐coupling reactions Source: ResearchGate URL:[Link]

Sources

Comparative

Introduction: The Central Role of Pyrimidines and the Suzuki-Miyaura Reaction

An In-Depth Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of Bromopyrimidines The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. As a fundamental component of DNA and RNA...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of Bromopyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. As a fundamental component of DNA and RNA, this nitrogen-containing heterocycle is a "privileged structure," frequently appearing in a vast array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3][4] Consequently, the development of efficient and selective methods for the functionalization of pyrimidines is a paramount objective for synthetic chemists.

Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forming carbon-carbon bonds.[5][6][7][8][9] This reaction, which couples an organoboron compound with an organic halide or triflate, is celebrated for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of reagents.[3]

However, applying this powerful reaction to heteroaryl halides like bromopyrimidines is not without its challenges. The electron-deficient nature of the pyrimidine ring and the potential for the nitrogen lone pairs to coordinate to the palladium center can deactivate the catalyst, leading to low yields or failed reactions.[10] Therefore, the judicious selection of the catalyst system—comprising a palladium precursor and a supporting ligand—is critical to overcoming these hurdles and achieving synthetic success. This guide provides a comparative analysis of catalyst systems for the Suzuki coupling of bromopyrimidines, offering field-proven insights and experimental data to aid researchers in catalyst selection and reaction optimization.

The Catalytic Landscape: Understanding the Players

The efficacy of a Suzuki-Miyaura coupling is dictated by the smooth execution of a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[11] The catalyst system's role is to facilitate each of these steps efficiently. For bromopyrimidines, the primary challenge often lies in promoting a rapid oxidative addition and preventing catalyst deactivation. The catalyst landscape is dominated by palladium systems, which can be broadly categorized by their ligand class.

Palladium Catalysts with Phosphine Ligands

Phosphine ligands are the most widely used class in Suzuki couplings, offering a tunable electronic and steric environment around the palladium center.[11]

  • Classical Ligands (e.g., PPh₃): Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a traditional, air-stable, and versatile catalyst. It has been successfully employed in the coupling of bromopyrimidines, often providing good yields.[1][3][12] However, for more challenging or sterically hindered substrates, it can be less efficient and may require higher catalyst loadings or elevated temperatures.[13]

  • Bulky, Electron-Rich Ligands (Buchwald-Type): The development of bulky and electron-rich monophosphine ligands, such as SPhos and XPhos, has revolutionized cross-coupling chemistry.[9] These ligands promote the crucial oxidative addition step, which can be sluggish for electron-deficient heteroaryl halides.[5][14] Their steric bulk also facilitates the final reductive elimination step, leading to faster reaction rates and higher turnover numbers (TONs).[5][11]

  • Bidentate Ligands (e.g., dppf): Bidentate phosphine ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) form stable chelate complexes with palladium. Pd(dppf)Cl₂ is a highly effective pre-catalyst that has shown excellent performance in the coupling of various bromo-heterocycles, affording high yields in short reaction times.[15][16][17]

Palladium Catalysts with N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) have emerged as powerful alternatives to phosphines. As strong σ-donating ligands, they form highly stable and active palladium complexes.[5] This enhanced stability is particularly beneficial in heteroaryl couplings where ligand dissociation and catalyst decomposition can be problematic. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, such as PEPPSI-IPr, are air- and moisture-stable pre-catalysts that are highly effective for these transformations, often allowing for lower catalyst loadings and shorter reaction times.[5][14]

Nickel-Based Catalysts

As a more earth-abundant and cost-effective alternative to palladium, nickel-based catalysts have garnered significant attention.[7] They can be particularly effective for coupling challenging substrates and offer a different reactivity profile. While less common for pyrimidine couplings in the literature, their potential for specific applications should not be overlooked, especially in large-scale industrial processes.[7]

Comparative Performance Analysis

The choice of catalyst is highly dependent on the specific bromopyrimidine substrate and the coupling partner. The following table summarizes experimental data from the literature for the Suzuki coupling of bromopyrimidines and structurally similar bromo-heterocycles, providing a valuable starting point for reaction optimization.

SubstrateCoupling PartnerCatalyst SystemCat. Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄5K₃PO₄1,4-Dioxane70-8018-2260[1]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄5Cs₂CO₃1,4-Dioxane70-8018-2280[1]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100495[5]
3-BromopyridinePhenylboronic acidPEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298[5]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂Not SpecifiedK₂CO₃Dimethoxyethane802High[15][16]
Dihalogenated PyrimidineArylboronic acidPd(PPh₃)₄0.5K₂CO₃1,4-Dioxane/H₂O100 (MW)0.25-[12]

Causality Behind Experimental Choices

A successful Suzuki coupling is more than just mixing reagents; it's a finely tuned system where each component plays a critical role.

  • Why Bulky, Electron-Rich Ligands Work Best: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to off-cycle, inactive species. Bulky ligands like SPhos or IPr sterically shield the palladium center, disfavoring this unproductive coordination. Furthermore, their strong electron-donating ability increases the electron density on the palladium, which facilitates the rate-determining oxidative addition step with the C-Br bond.[11][14]

  • The Role of the Base: The base is not a mere spectator. Its primary function is to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻) that is essential for the transmetalation step.[12][18] The choice of base can influence this equilibrium. Stronger bases like K₃PO₄ or Cs₂CO₃ are often used with boronic acids, while milder bases like K₂CO₃ may suffice, particularly in aqueous solvent mixtures that facilitate their solubility.[1][12]

  • Solvent Selection: Aprotic solvents like 1,4-dioxane and toluene are preferred as they do not participate in side reactions.[12] Often, a co-solvent of water is added. This is not just for solubility; water can play a crucial role in the mechanism, particularly in facilitating the formation of the active boronate species required for transmetalation.

Visualizing the Process

To better understand the reaction dynamics and experimental design, the following diagrams illustrate the core catalytic cycle and a typical laboratory workflow.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L_n->OxAdd Ar-Br Pd(II)_Complex Ar-Pd(II)-Br(L_n) (Ar = Pyrimidinyl) OxAdd->Pd(II)_Complex Transmetal Transmetalation Pd(II)_Complex->Transmetal Ar'B(OH)₂ + Base Pd(II)_Diorgano Ar-Pd(II)-Ar'(L_n) Transmetal->Pd(II)_Diorgano RedElim Reductive Elimination Pd(II)_Diorgano->RedElim RedElim->Pd(0)L_n Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product Regen Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_reagents Weigh Bromopyrimidine, Boronic Acid, & Base prep_vessel Add to Oven-Dried Reaction Vessel prep_reagents->prep_vessel inert Evacuate & Backfill with Inert Gas (Ar/N₂) add_catalyst Add Pd Catalyst & Ligand inert->add_catalyst add_solvents Add Degassed Solvents (e.g., Dioxane/H₂O) add_catalyst->add_solvents heat Heat to Desired Temp with Vigorous Stirring add_solvents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Dilute & Perform Aqueous Extraction cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify via Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for Suzuki coupling of bromopyrimidines.

Troubleshooting Common Side Reactions

Even with optimized conditions, side reactions can occur. Being able to identify and mitigate them is key to a self-validating protocol.

  • Hydrodehalogenation (Debromination): This is a common side reaction where the bromine atom is replaced by a hydrogen, leading to a non-functionalized pyrimidine.[12] It is often promoted by the palladium catalyst in the presence of a hydrogen source.

    • Causality & Solution: Protic solvents (e.g., alcohols) or even water can be a hydrogen source. While water is often necessary, using a strictly aprotic solvent system can sometimes help. The choice of phosphine ligand can also influence this; less electron-rich ligands may be less prone to promoting this pathway.[12] Lowering the reaction temperature can also reduce the rate of this side reaction.[12]

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl byproduct from the boronic acid coupling with itself. It is typically promoted by the presence of oxygen.

    • Causality & Solution: This underscores the critical importance of maintaining a strict inert atmosphere. Thoroughly degassing all solvents and the reaction mixture by bubbling an inert gas (argon or nitrogen) through them before adding the catalyst is essential for prevention.[12] Using boronate esters (e.g., pinacol esters) can also minimize this, as they slowly release the boronic acid into the reaction mixture.[12]

Detailed Experimental Protocol: A Representative Example

This protocol is a generalized procedure for the Suzuki coupling of a bromopyrimidine derivative using a common and effective catalyst system.

Reaction: Coupling of 5-Bromopyrimidine with 4-Methoxyphenylboronic Acid

Materials:

  • 5-Bromopyrimidine (1.0 mmol, 1.0 eq.)

  • 4-Methoxyphenylboronic Acid (1.2 mmol, 1.2 eq.)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane (Anhydrous, 4 mL)

  • Deionized Water (Degassed, 1 mL)

Procedure:

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(dppf)Cl₂ catalyst (0.03 mmol) to the flask.

  • Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (4 mL) followed by degassed deionized water (1 mL). The mixture may change color upon solvent addition.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyrimidine is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the mixture, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Conclusion

The Suzuki-Miyaura coupling of bromopyrimidines is an indispensable tool for accessing novel chemical matter crucial for drug discovery and materials science. While classical catalysts like Pd(PPh₃)₄ remain effective, modern systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) often provide superior performance, especially for challenging substrates. These advanced catalysts operate at lower loadings, under milder conditions, and deliver higher yields by efficiently navigating the catalytic cycle and resisting deactivation.

The key to success lies in a holistic understanding of the reaction mechanism and the specific role of each component. By carefully selecting the catalyst, base, and solvent system, and by implementing robust experimental techniques to exclude oxygen and mitigate side reactions, researchers can reliably and efficiently synthesize a diverse array of functionalized pyrimidines. The continued development of even more active and versatile catalyst systems promises to further expand the synthetic utility of this powerful reaction.

References

  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem.
  • Technical Support Center: Suzuki Couplings of Bromopyrimidines - Benchchem.
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling - SCIRP.
  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing).
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions | Scilit.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications.
  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions - NINGBO INNO PHARMCHEM CO.,LTD.
  • A Comparative Guide to Catalysts for Suzuki Coupling of 3-Bromo-4-methylpyridine - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst - Semantic Scholar. Available from: [Link]

  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. Available from: [Link]

  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem.
  • Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide - Benchchem.
  • Comparison of Suzuki versus Buchwald cross-coupling - ResearchGate. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available from: [Link]

  • Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine - Benchchem.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC. Available from: [Link]

  • Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC. Available from: [Link]

  • A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde - Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]

  • Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine - Benchchem.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • comparative analysis of catalysts for 5-bromoindole Suzuki coupling - Benchchem.
  • A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Rea - Benchchem.
  • Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - PubMed. Available from: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available from: [Link]

Sources

Validation

Comparative Biological Activity of 4-Bromo-2-(2-methoxyethoxy)pyrimidine Analogs in Targeted Therapeutics

Executive Summary & Structural Rationale In the landscape of targeted drug discovery, the design of potent and selective kinase inhibitors relies heavily on privileged chemical building blocks. 4-Bromo-2-(2-methoxyethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of targeted drug discovery, the design of potent and selective kinase inhibitors relies heavily on privileged chemical building blocks. 4-Bromo-2-(2-methoxyethoxy)pyrimidine (and its positional isomers) serves as a critical intermediate in synthesizing next-generation therapeutics, particularly for overcoming resistance mutations in oncology.

Unlike traditional quinazoline-based inhibitors (e.g., Erlotinib or Gefitinib), derivatives synthesized from this pyrimidine scaffold offer a distinct pharmacological profile. The pyrimidine core acts as a highly efficient hinge-binding motif within the kinase ATP pocket, while the 4-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to explore hydrophobic region I. Crucially, the 2-methoxyethoxy tail acts as a hydrophilic/lipophilic balancing group that occupies hydrophobic region II, forming essential hydrogen bonds (such as with Cys773 in EGFR) and improving overall metabolic stability and aqueous solubility[1].

This guide objectively compares the biological performance of 2-(2-methoxyethoxy)pyrimidine analogs against standard alternatives, providing mechanistic insights and self-validating experimental protocols for evaluating their efficacy.

Pharmacophore Mapping & Mechanistic Causality

The biological activity of these analogs is not accidental; it is the result of precise spatial alignment within the kinase domain. The 2-methoxyethoxy group is specifically selected over simple alkyl chains because the ether oxygen can act as a hydrogen bond acceptor, while the terminal methoxy group provides enough steric bulk to lock the molecule into the kinase's hydrophobic pocket II[1].

In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, replacing the bulky quinazoline core of first-generation drugs with a pyrimidine ring reduces steric clash with the "gatekeeper" T790M mutation, thereby restoring binding affinity[2]. Similarly, in Cyclin-Dependent Kinase (CDK) and EPHA2 inhibitors, the introduction of the 2-methoxyethoxy moiety maintains target potency while drastically filtering out off-target kinase binding, a common failure point for unsubstituted pyrimidines[3].

Pharmacophore cluster_scaffold Pyrimidine Analog Scaffold Core Pyrimidine Core (Hinge Binder) ATP Kinase ATP Pocket (Adenine Binding) Core->ATP Bidentate H-Bonds Tail 2-Methoxyethoxy Tail (Solubility & Pocket II) Pocket2 Hydrophobic Region II (e.g., Cys773/Cys797) Tail->Pocket2 H-Bond & Steric Fit Handle C4/C5 Substitution (Hydrophobic Pocket I) Pocket1 Hydrophobic Region I (Selectivity Filter) Handle->Pocket1 Van der Waals

Fig 1. Pharmacophore mapping of 2-(2-methoxyethoxy)pyrimidine analogs in kinase ATP pockets.

Performance Comparison: Pyrimidine Analogs vs. Standard Therapeutics

To objectively evaluate the biological activity of 2-(2-methoxyethoxy)pyrimidine analogs, we must compare them against established clinical standards and structurally simplified analogs. The data below synthesizes structure-activity relationship (SAR) findings across multiple kinase targets[1][2][3].

Quantitative Biological Activity Profile
Compound ClassCore ScaffoldTail ModificationTarget KinaseIC₅₀ (nM)Key Biological Advantage
Erlotinib (Reference) QuinazolineBis(2-methoxyethoxy)EGFR (WT)~2.0Baseline clinical standard; highly susceptible to T790M resistance.
Pyrimidine Analog A Pyrimidine2-methoxyethoxyEGFR (WT / T790M)5.7 / 15.2Overcomes T790M resistance; improved solubility and apoptosis induction.
Macrocyclic Analog B Pyrimidine2-methoxyethoxyCDK2 / EPHA2~10.0Enhanced selectivity profile via macrocyclization; low off-target toxicity.
Unsubstituted Analog PyrimidineNone (-H)EGFR / CDK>150.0Poor solubility; high promiscuity leading to off-target cellular toxicity.
Aliphatic Analog Pyrimidine-CH₂CH₂CH₃EGFR~45.0Lacks H-bond acceptor for Cys773; reduced binding enthalpy.

Causality Analysis: The data clearly demonstrates that removing the 2-methoxyethoxy group (Unsubstituted Analog) results in a catastrophic loss of potency (>150 nM). This occurs because the molecule loses the critical thermodynamic stabilization provided by the interaction with hydrophobic region II. Furthermore, replacing the ether with a purely aliphatic chain (-CH₂CH₂CH₃) reduces potency, proving that the oxygen atom's ability to act as a hydrogen bond acceptor is biologically essential[1][3].

Experimental Methodologies for Biological Validation

To ensure trustworthiness and reproducibility, the biological activity of these analogs must be evaluated using self-validating experimental systems. The following protocols detail the causal logic behind each step to prevent false positives.

Workflow S1 1. Compound Synthesis (Pd-Catalyzed Coupling of 4-Br) S2 2. Primary Screening (DSF) Validate Target Binding (ΔTm) S1->S2 S3 3. In Vitro Kinase Assay Determine IC50 & Selectivity S2->S3 S4 4. Cellular Target Engagement Quantify p-EGFR / p-CDK Levels S3->S4 S5 5. Lead Selection ADMET & In Vivo Validation S4->S5

Fig 2. Self-validating workflow for evaluating pyrimidine-based kinase inhibitors.

Protocol A: Primary Target Validation via Differential Scanning Fluorimetry (DSF)

Purpose: To confirm that the pyrimidine analog physically binds to the kinase domain. DSF is chosen over radiometric assays for primary screening because it measures thermodynamic stabilization (ΔTm), eliminating false positives caused by ATP-competitive assay artifacts or compound aggregation.

  • Protein Preparation: Dilute recombinant kinase domain (e.g., EGFR T790M or EPHA2) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Causality: DTT prevents oxidative cross-linking of surface cysteines, ensuring the protein remains in its native monomeric state.

  • Dye Addition: Add SYPRO Orange dye (final concentration 5X). The dye fluoresces only when bound to hydrophobic regions exposed during protein unfolding.

  • Compound Incubation: Add the pyrimidine analog (10 µM final) and incubate for 30 minutes at room temperature. Include a DMSO-only control (negative) and Erlotinib (positive control).

  • Thermal Melt: Subject the plate to a temperature gradient (25°C to 95°C at 1°C/min) using a real-time PCR machine, monitoring fluorescence at 570 nm.

  • Validation: Calculate the shift in melting temperature (ΔTm). A valid hit must show a ΔTm > 2.0°C. If the DMSO control shows an abnormal melt curve, the protein batch is compromised and must be discarded.

Protocol B: Cellular Target Engagement (Western Blotting for Phosphorylation)

Purpose: To prove that the in vitro potency translates to living cells, specifically by measuring the inhibition of autophosphorylation.

  • Cell Synchronization: Seed A549 (EGFR WT) or H1975 (EGFR T790M) cells in 6-well plates. Once 80% confluent, serum-starve the cells for 24 hours. Causality: Serum starvation synchronizes the cells in the G0 phase and reduces basal kinase activity, ensuring that subsequent phosphorylation is strictly driven by controlled ligand stimulation.

  • Inhibitor Treatment: Treat cells with varying concentrations of the pyrimidine analog (0.1, 1, 10 µM) for 2 hours.

  • Ligand Stimulation: Stimulate cells with EGF (50 ng/mL) for exactly 15 minutes. Causality: 15 minutes captures the peak transient phosphorylation of EGFR before receptor internalization and degradation pathways are activated.

  • Lysis & Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Perform SDS-PAGE and immunoblot for p-EGFR (Tyr1068) and total EGFR.

  • Validation: Normalize p-EGFR bands against total EGFR and GAPDH. A self-validating assay must show constant total EGFR levels; if total EGFR decreases rapidly, the compound is likely causing non-specific cytotoxicity or protein precipitation rather than true kinase inhibition.

References

  • Full article: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers Taylor & Francis
  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity PMC (N
  • Pyrazole/pyrimidine derivatives endowed with azobenzenes as dual EGFR T790M and VEGFR-2 inhibitors: anticancer, docking, synthesis, design and ADMET assessments RSC Publishing

Sources

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